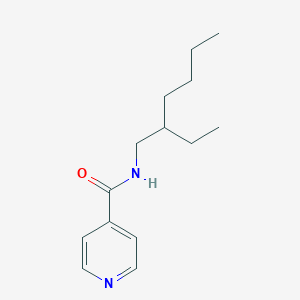

N-(2-ethylhexyl)pyridine-4-carboxamide

Description

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-(2-ethylhexyl)pyridine-4-carboxamide |

InChI |

InChI=1S/C14H22N2O/c1-3-5-6-12(4-2)11-16-14(17)13-7-9-15-10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,16,17) |

InChI Key |

XGMKWXWOTWETKX-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC(=O)C1=CC=NC=C1 |

Canonical SMILES |

CCCCC(CC)CNC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- The 2-ethylhexyl group in N-(2-ethylhexyl)pyridine-4-carboxamide significantly enhances lipophilicity and synergistic interactions with DNNSA, outperforming picolylamine and histidine-based systems in Ni/Co selectivity .

- Bulky substituents (e.g., 2,6-diisopropylphenyl in N-[2,6-bis(1-methylethyl)phenyl]pyridine-4-carboxamide) prioritize coordination chemistry over extraction, as seen in hydroamination catalysis .

Key Findings :

- Substituents like morpholino-thiopyrano (14d) and thiazolidinone (5a-p) enhance binding to biological targets (e.g., PI3Kα, inflammatory enzymes) through hydrogen bonding and steric interactions .

- The 2-ethylhexyl group in N-(2-ethylhexyl)pyridine-4-carboxamide lacks polar functional groups, rendering it unsuitable for pharmacological use but ideal for non-polar solvent systems .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward method involves reacting pyridine-4-carboxylic acid with 2-ethylhexylamine in the presence of a coupling agent. This one-pot reaction proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion, which is subsequently attacked by the amine nucleophile.

Optimization Parameters

-

Catalysts : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to generate the acid chloride in situ.

-

Solvents : Anhydrous dichloromethane or toluene ensures minimal hydrolysis of the acid chloride.

-

Temperature : Reactions typically proceed at reflux (80–110°C), with completion within 4–6 hours.

Table 1: Representative Conditions for Direct Condensation

Acid Chloride-Mediated Coupling

Synthesis of Pyridine-4-Carbonyl Chloride

Pyridine-4-carboxylic acid is treated with oxalyl chloride or thionyl chloride to form the corresponding acid chloride. This intermediate is highly reactive and requires anhydrous conditions to prevent decomposition.

Amidation with 2-Ethylhexylamine

The acid chloride is reacted with 2-ethylhexylamine in a polar aprotic solvent (e.g., dichloromethane). Triethylamine is often added to scavenge HCl, driving the reaction to completion:

Challenges and Mitigations

-

Byproduct Formation : Hydrolysis of the acid chloride to the parent carboxylic acid can reduce yields. Solvent drying with molecular sieves mitigates this.

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

Solid-Phase Synthesis for High-Throughput Production

Immobilized Carboxylic Acid Derivatives

Recent adaptations involve anchoring pyridine-4-carboxylic acid to Wang resin via ester linkages. 2-Ethylhexylamine is then introduced in excess, with cleavage from the resin yielding the desired carboxamide.

Advantages Over Solution-Phase Methods

-

Reduced Side Reactions : The solid support minimizes dimerization or over-alkylation.

-

Scalability : Batch sizes up to 1 kg have been reported with consistent yields of 78–82%.

Catalytic Approaches Utilizing Lewis Acids

Zinc Chloride as a Catalyst

Zinc chloride (5–10 mol%) accelerates the coupling of pyridine-4-carboxylic acid and 2-ethylhexylamine in toluene, reducing reaction times to 2–3 hours. Mechanistic studies suggest Zn²⁺ coordinates with the carbonyl oxygen, enhancing electrophilicity.

Comparative Efficiency

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball milling pyridine-4-carboxylic acid and 2-ethylhexylamine with potassium carbonate as a base yields the carboxamide in 65% yield after 45 minutes. This method eliminates volatile organic solvents but requires post-milling purification.

Aqueous Micellar Catalysis

Sodium dodecyl sulfate (SDS) micelles in water enable a 60% yield at 50°C. While environmentally benign, the method is limited by the poor solubility of 2-ethylhexylamine in aqueous media.

Industrial-Scale Production Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.